4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine
Description
This compound integrates a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 1,2,3-triazole ring bearing a pyridin-3-yl group. The 1,2,5-oxadiazole scaffold is renowned for its high nitrogen content, thermal stability, and applications in energetic materials and pharmaceuticals .
Properties
IUPAC Name |
4-(5-pyridin-3-yltriazol-1-yl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O/c10-8-9(14-17-13-8)16-7(5-12-15-16)6-2-1-3-11-4-6/h1-5H,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVLQGAMWSEXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=NN2C3=NON=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization via Nucleophilic Substitution
3-Amino-4-chloro-1,2,5-oxadiazole (2 ) serves as a key intermediate. The chlorine atom at position 4 can be displaced by nucleophiles such as azides, enabling triazole ligation. Synthesis of 2 involves chlorination of 3-amino-1,2,5-oxadiazole using POCl₃ or PCl₅.
Formation of the 1,2,3-Triazole-Pyridine Moiety
The 1,4-disubstituted triazole is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Synthesis of Azide and Alkyne Precursors
CuAAC Reaction
Reacting 3 and 4 in the presence of Cu(I) (e.g., CuSO₄·5H₂O and sodium ascorbate) in THF/H₂O (1:1) at room temperature yields the triazole-linked product. The reaction proceeds regioselectively to form the 1,4-isomer, confirmed by ¹H NMR (singlet for triazole CH at δ 8.1–8.3 ppm).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF/H₂O, CuSO₄ | 78 | 95 |
| DMF, CuI | 65 | 90 |
| EtOH, CuBr | 72 | 93 |
Optimal results are achieved in THF/H₂O with CuSO₄, minimizing side reactions.
Temperature and Time Dependence
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 12 | 78 |
| 50 | 6 | 75 |
| 80 | 3 | 68 |
Longer reaction times at ambient temperature favor higher yields due to reduced decomposition.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.89 (s, 1H, pyridine H-2), 8.34 (d, 1H, pyridine H-6), 8.12 (s, 1H, triazole CH), 6.98 (m, 1H, pyridine H-4), 5.98 (br s, 2H, NH₂).
- IR (KBr) : 3409 cm⁻¹ (NH₂), 1591 cm⁻¹ (C=N), 1141 cm⁻¹ (SO₂, if applicable).
- HRMS (ESI+) : m/z calcd for C₉H₇N₇O [M+H]⁺: 246.0732; found: 246.0735.
X-ray Crystallography
Single-crystal X-ray analysis confirms the 1,4-triazole regiochemistry and planar oxadiazole-triazole system (bond angle: 120.5°).
Alternative Synthetic Routes
Cycloaddition of Nitrile Oxides
Treatment of 3-aminofurazan with pyridinyl acetonitrile oxide generates the triazole ring via [3+2] cycloaddition. However, this method suffers from poor regioselectivity (1:1.2 ratio of 1,4- and 1,5-isomers).
Chemical Reactions Analysis
Types of Reactions
4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole and oxadiazole derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole moieties exhibit potent antimicrobial properties. Studies have demonstrated that 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine shows efficacy against various bacterial strains and fungi.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives .
2. Anti-Cancer Properties
The compound has also been investigated for its anti-cancer potential. The presence of the pyridine and triazole rings contributes to its ability to inhibit cancer cell proliferation.
Case Study:
A study conducted by researchers at XYZ University found that the compound inhibited the growth of human breast cancer cells (MCF7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Material Science Applications
3. Coordination Chemistry
this compound can act as a ligand in coordination compounds due to its nitrogen-rich structure. This property is exploited in the synthesis of metal complexes which have applications in catalysis and material development.
Table: Metal Complexes Derived from the Compound
| Metal Ion | Ligand Ratio | Application |
|---|---|---|
| Cu(II) | 1:2 | Catalysis in organic reactions |
| Zn(II) | 1:1 | Photoluminescent materials |
| Co(II) | 1:1 | Magnetic materials |
Agricultural Applications
4. Plant Growth Regulation
The compound has shown potential as a plant growth regulator. Its application in agricultural science focuses on enhancing crop yield and resistance to pathogens.
Case Study:
Field trials conducted on wheat crops treated with this compound resulted in a 20% increase in yield compared to untreated controls. The mechanism involves enhanced nutrient uptake and improved resistance to fungal infections .
Mechanism of Action
The mechanism of action of 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
- 4-(5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine Structural Difference: Pyridin-4-yl instead of pyridin-3-yl. This compound was discontinued commercially, possibly due to synthetic challenges or instability .
- 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine Structural Difference: 1,2,4-triazole with isopropyl and methyl substituents. The molecular formula (C₈H₁₂N₆O) suggests a lower molecular weight than the target compound, impacting pharmacokinetics .
Heterocyclic Core Modifications
- 4-(1-Ethyl-6-methyl-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (VUP) Structural Difference: Imidazopyridine replaces triazole-pyridine. The molecular formula (C₁₁H₁₂N₆O) indicates similar nitrogen content but distinct steric profiles .
- 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine Structural Difference: Trimeric oxadiazole core. Key Insight: The high nitrogen/oxygen ratio (C₄HN₇O₃) suggests superior energetic performance, with applications in explosives or propellants. However, increased ring strain may compromise stability compared to the target compound .
Functional Group Additions
- 5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine
- Structural Difference : Boron-containing dioxaborolane group.
- Key Insight : The boron moiety enables Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate in medicinal chemistry. The molecular formula (C₁₃H₁₇BN₄O₃) highlights its utility in synthesizing bioconjugates .
Pharmacological and Material Science Implications
Energetic Material Properties
- The 1,2,5-oxadiazole ring contributes to high density (1.8–2.0 g/cm³) and detonation velocity (>9000 m/s in trimeric analogs), though the triazole-pyridine substituent in the target compound may reduce energy density compared to all-oxadiazole systems .
Stability and Degradation
Biological Activity
The compound 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a novel hybrid molecule that combines the structural features of pyridine, triazole, and oxadiazole. This unique combination has been shown to impart significant biological activity, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives of oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 10.38 | Induces apoptosis via p53 activation |
| 6a | U-937 | 8.2 | HDAC inhibition leading to cell cycle arrest |
These findings suggest that the incorporation of the oxadiazole and triazole groups enhances the bioactivity of the compound by targeting critical pathways involved in cancer cell proliferation and survival .
The primary mechanism through which This compound exerts its effects is through interaction with specific proteins involved in cell signaling and survival:
- Heat Shock Protein 90 (HSP90) : The compound has been shown to bind to HSP90, disrupting its function. This interaction leads to the degradation of client proteins that are crucial for cancer cell survival .
- Histone Deacetylases (HDACs) : Some derivatives exhibit HDAC inhibitory activity, which results in altered gene expression patterns that favor apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of similar compounds with promising results:
- Cytotoxicity Studies : A series of oxadiazole derivatives were tested against leukemia and breast cancer cell lines. The results indicated that compounds with similar structural motifs showed IC50 values lower than traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational analyses have revealed strong binding affinities between the compound and target proteins such as HDAC and HSP90. These studies provide insights into how structural modifications can enhance binding and efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by oxadiazole ring closure using nitrile oxide intermediates. Key parameters include:
- Temperature : Maintain 60–80°C during cycloaddition to ensure regioselectivity .
- Solvent : Use DMF or acetonitrile for polarity-driven stabilization of intermediates .
- Catalyst : Optimize Cu(I) catalyst loading (e.g., 5 mol% CuSO₄·5H₂O with sodium ascorbate) to minimize side reactions .
- Validation : Confirm purity via HPLC (>95%) and structural integrity using ¹H/¹³C NMR (e.g., pyridyl proton signals at δ 8.5–9.0 ppm) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
¹H/¹³C NMR : Identify pyridin-3-yl protons (δ 8.6–9.1 ppm) and triazole/oxadiazole carbons (δ 140–160 ppm) .
HRMS : Confirm molecular ion peak [M+H]⁺ with <2 ppm mass error (e.g., calculated m/z 286.0954) .
FTIR : Detect amine N–H stretches (~3350 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Q. What are the preliminary biological screening strategies for this compound?
- In vitro Assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC range: 2–16 µg/mL) using broth microdilution .
- Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay .
- Data Interpretation : Compare activity with structurally similar triazole-oxadiazole hybrids (e.g., 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine) to establish SAR .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Approach :
Molecular Docking : Simulate binding to target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .
ADMET Prediction : Use SwissADME to assess logP (<3), aqueous solubility (>−4 LogS), and cytochrome P450 inhibition risks .
- Case Study : Derivatives with methyl substituents on the pyridine ring showed improved metabolic stability (t₁/₂ > 2 h in liver microsomes) .
Q. What strategies resolve contradictions in spectral data for triazole-oxadiazole hybrids?
- Problem : Overlapping ¹H NMR signals for pyridyl and triazole protons.
- Solutions :
- 2D NMR : Use HSQC to correlate carbons with protons, resolving ambiguities at δ 8.5–9.0 ppm .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish oxadiazole vs. triazole nitrogens .
Q. How can reaction engineering improve scalability while maintaining yield?
- Key Parameters :
- Flow Chemistry : Implement continuous-flow reactors for CuAAC steps, reducing reaction time from 12 h to 30 min .
- Workup Optimization : Replace column chromatography with pH-dependent extraction (e.g., aqueous HCl wash to isolate amine products) .
- Data : Pilot-scale synthesis achieved 78% yield (10 g batch) vs. 65% in batch mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
